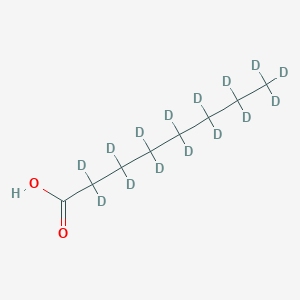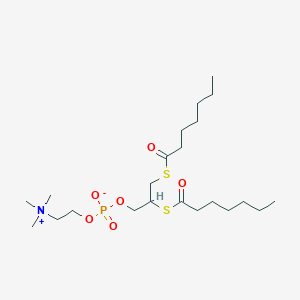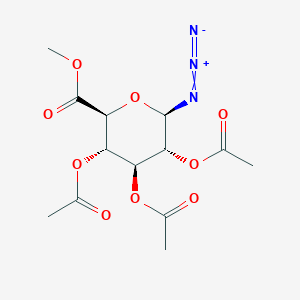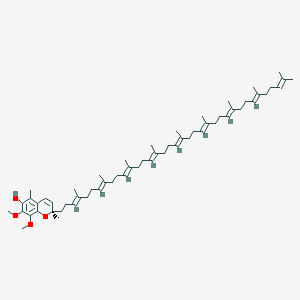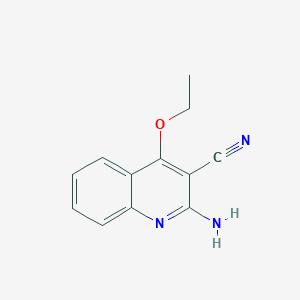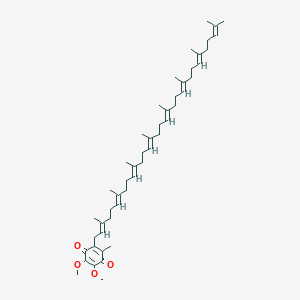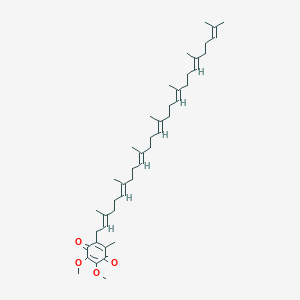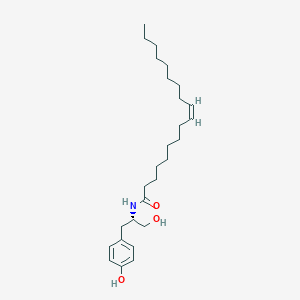
(S)-N-oleoyltyrosinol
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Food Preservation
- Antimicrobial and Food Preservative Applications : Phenolic compounds from Olea europaea, including those similar to (S)-N-oleoyltyrosinol, exhibit antimicrobial activity. This has led to their exploration as natural alternatives for food preservation. Research suggests that specific extracts containing strong antimicrobial compounds such as hydroxytyrosol, oleacein, or oleacanthal could be suitable for food preservation, though further research is needed to understand their effectiveness in actual food matrices and their impact on food's natural microbiota and sensory properties (Thielmann, Kohnen, & Hauser, 2017).
Anti-Inflammatory Properties
- Inhibition of Inflammatory Responses : Alkamides from Tropaeolum tuberosum, including compounds structurally similar to (S)-N-oleoyltyrosinol, have shown anti-inflammatory properties by inhibiting TNF-α and NF-κB production in monocytic cells. This suggests potential therapeutic applications in conditions related to inflammation (Apaza T et al., 2019).
Cellular Imaging
- Cell Membrane Imaging : A compound related to (S)-N-oleoyltyrosinol, azido-N-oleoyl serinol, has been synthesized and evaluated for cell membrane imaging. It mimics biofunctional lipid ceramides and has been used for click reactions in cell imaging, indicating potential applications in biological research and cellular studies (Walter et al., 2016).
Antioxidant and Anti-inflammatory Effects
- Alleviation of Intestinal Inflammation and Oxidative Stress : Hydroxytyrosol, a compound related to (S)-N-oleoyltyrosinol, has demonstrated effectiveness in reducing inflammation and oxidative stress in models of ulcerative colitis. This suggests its potential application in treating inflammatory bowel diseases (Elmaksoud et al., 2021).
Cancer Prevention and Treatment
- Cancer Prevention and Treatment : Some triterpenoids and related compounds, potentially including (S)-N-oleoyltyrosinol, are being explored for their anti-cancer properties. They have shown effects on inflammation, cell redox state, anti-proliferative, and pro-apoptotic activities, which could be beneficial in cancer prevention and treatment (Liby, Yore, & Sporn, 2007).
Biochar and Agricultural Applications
- Biochar in Agriculture : Research on biochar, a product of plant matter decomposition, suggests its utility in mitigating nitrous oxide emissions in agriculture. This area of research might indirectly relate to the use of plant-derived compounds like (S)-N-oleoyltyrosinol in sustainable agricultural practices (Deng et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
(Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDMLAQPOAVWNH-JRUKXMRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-oleoyltyrosinol | |
CAS RN |
616884-62-9 | |
| Record name | OMDM-1 cpd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



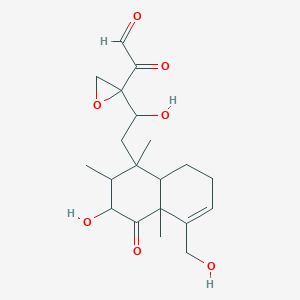
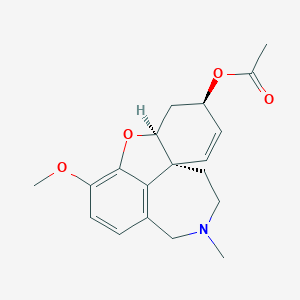
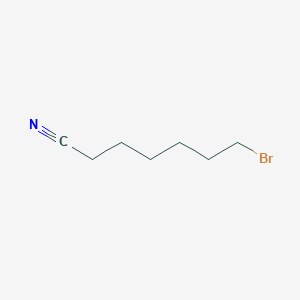
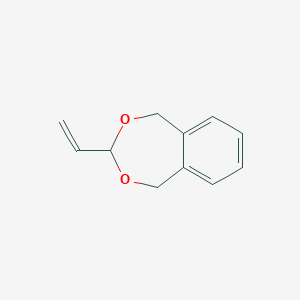
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)
